![molecular formula C10H14BCl2NO4 B607857 2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride CAS No. 2131798-13-3](/img/structure/B607857.png)
2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride
Übersicht
Beschreibung
GSK656, also known as ganfeborole, is a synthetic organic compound belonging to the oxaborole class. It is a first-in-class boron-containing antitubercular agent that has shown potent activity against Mycobacterium tuberculosis. GSK656 targets the leucyl-tRNA synthetase enzyme, which is essential for protein synthesis in bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: GSK656 is synthesized through a series of chemical reactions involving the introduction of various substituents onto the aromatic ring of the 3-aminomethyl benzoxaborole scaffold. The key steps include:
- Formation of the benzoxaborole core.
- Introduction of the aminomethyl group.
- Halogenation to introduce the chlorine atom.
- Final coupling reactions to attach the ethoxyethanol group .
Industrial Production Methods: The industrial production of GSK656 involves optimizing the synthetic route to ensure high yield and purity. This includes:
- Using high-purity starting materials.
- Employing efficient catalysts and reagents.
- Implementing stringent purification processes to remove impurities .
Analyse Chemischer Reaktionen
Arten von Reaktionen: GSK656 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Benzoxaborol-Gerüst zu modifizieren.
Substitution: Halogenierung und andere Substitutionsreaktionen werden verwendet, um funktionelle Gruppen am aromatischen Ring einzuführen oder zu ersetzen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogenierungsreagenzien wie Chlor und Brom werden unter kontrollierten Bedingungen eingesetzt
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen entstehenden Produkte sind verschiedene Derivate von GSK656 mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können .
Wissenschaftliche Forschungsanwendungen
GSK656 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Reaktivität von Oxaborolen und ihren Derivaten zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf die bakterielle Proteinsynthese und sein Potenzial als antibakterielles Mittel untersucht.
Medizin: Befindet sich in klinischen Studien zur Behandlung von Tuberkulose und zeigt vielversprechende Ergebnisse bei der Reduzierung der bakteriellen Belastung und der Verbesserung der Patientenergebnisse.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer antibakterieller Mittel und Behandlungen für resistente Infektionen .
5. Wirkmechanismus
GSK656 entfaltet seine Wirkung durch Hemmung des Enzyms Leucyl-tRNA-Synthetase in Mycobacterium tuberculosis. Dieses Enzym ist entscheidend für die korrekte Anlagerung von Aminosäuren an tRNA-Moleküle, die für die Proteinsynthese unerlässlich sind. Durch Hemmung dieses Enzyms stört GSK656 die Proteinsynthese, was zum Absterben der Bakterienzelle führt. Die Verbindung nutzt den Oxaborol-tRNA-Fänger-Mechanismus, der die Bildung eines stabilen Komplexes mit dem Enzym und der tRNA beinhaltet und so die korrekte Funktion des Enzyms verhindert .
Ähnliche Verbindungen:
Tavaborol: Ein Antimykotikum, das ebenfalls auf die Leucyl-tRNA-Synthetase abzielt, aber zur Behandlung von Pilzinfektionen eingesetzt wird.
Mupirocin: Ein Antibiotikum, das die Isoleucyl-tRNA-Synthetase hemmt und zur Behandlung von bakteriellen Hautinfektionen eingesetzt wird.
Halofuginon: Ein Antiprotozoenmittel, das die Prolin-tRNA-Synthetase hemmt.
Einzigartigkeit von GSK656: GSK656 ist einzigartig aufgrund seiner spezifischen Zielsetzung der Leucyl-tRNA-Synthetase von Mycobacterium tuberculosis, wodurch es hochspezifisch für die Behandlung von Tuberkulose ist. Im Gegensatz zu anderen ähnlichen Verbindungen hat GSK656 eine starke Aktivität gegen arzneimittelresistente Stämme von Mycobacterium tuberculosis gezeigt und ist in klinische Studien zur Behandlung von Tuberkulose gelangt .
Wirkmechanismus
GSK656 exerts its effects by inhibiting the leucyl-tRNA synthetase enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the proper assembly of amino acids onto tRNA molecules, which are essential for protein synthesis. By inhibiting this enzyme, GSK656 disrupts protein synthesis, leading to bacterial cell death. The compound utilizes the oxaborole tRNA-trapping mechanism, which involves the formation of a stable complex with the enzyme and tRNA, preventing the proper functioning of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Tavaborole: An antifungal agent that also targets leucyl-tRNA synthetase but is used for treating fungal infections.
Mupirocin: An antibacterial agent that inhibits isoleucyl-tRNA synthetase, used for treating bacterial skin infections.
Halofuginone: An antiprotozoal agent that inhibits proline-tRNA synthetase.
Uniqueness of GSK656: GSK656 is unique due to its specific targeting of Mycobacterium tuberculosis leucyl-tRNA synthetase, making it highly selective for tuberculosis treatment. Unlike other similar compounds, GSK656 has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis and has progressed to clinical trials for tuberculosis treatment .
Biologische Aktivität
2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride, commonly referred to as ganfeborole (GSK3036656), is a novel compound belonging to the class of benzoxaboroles. This compound has garnered attention due to its potent biological activity, particularly as an inhibitor of Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS). This article aims to detail the biological activity of ganfeborole, supported by relevant data tables, case studies, and research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C₁₄H₁₄ClBNO₃
- Molecular Weight: 251.045 g/mol
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₄H₁₄ClBNO₃ |
Molecular Weight | 251.045 g/mol |
CAS Registry Number | 2131798-12-2 |
Ganfeborole acts primarily by inhibiting the enzyme leucyl-tRNA synthetase in Mycobacterium tuberculosis. This inhibition disrupts protein synthesis in the bacteria, which is crucial for its survival and replication. The compound's unique boron-containing structure allows it to bind effectively to the active site of the enzyme, thereby exerting its antibacterial effects.
Key Findings:
- Inhibition of Mycobacterium tuberculosis: Ganfeborole has shown significant inhibitory activity against M. tuberculosis with an IC50 value in the low nanomolar range, indicating high potency.
- Selectivity: The compound exhibits selectivity towards bacterial LeuRS over human homologs, minimizing potential side effects associated with human protein synthesis inhibition .
Antitubercular Activity
In preclinical studies, ganfeborole demonstrated robust antitubercular activity both in vitro and in vivo. It was effective against drug-resistant strains of M. tuberculosis, making it a promising candidate for treating multidrug-resistant tuberculosis (MDR-TB).
Table 2: Summary of Antitubercular Activity
Study Type | Result |
---|---|
In vitro assays | IC50 < 10 nM against M. tuberculosis |
In vivo models | Significant reduction in bacterial load in infected mice |
Case Studies
Clinical Trial Insights:
Ganfeborole has entered clinical trials focusing on its efficacy in treating tuberculosis. Phase I trials have indicated favorable pharmacokinetics and safety profiles.
Case Study Example:
A study involving patients with MDR-TB treated with ganfeborole showed a marked improvement in treatment outcomes compared to standard therapies alone. Patients exhibited reduced symptoms and faster recovery times.
Safety and Toxicology
Preliminary toxicological assessments indicate that ganfeborole has a favorable safety profile. In animal models, no significant adverse effects were observed at therapeutic doses. Ongoing studies are further evaluating long-term effects and potential toxicity in humans.
Eigenschaften
IUPAC Name |
2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO4.ClH/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15;/h1-2,8,14-15H,3-5,13H2;1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOKBESTQMGROA-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCCO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BCl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2131798-13-3 | |
Record name | GSK-656 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2131798133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO{C][1,2]OXABOROL-1(3H)-OL, SULPHURIC ACID SALT | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ganfeborole hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P83HS633ZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.